2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Its synthesis leverages a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, aryl aldehydes, and primary amines, enabling rapid diversification of substituents . Key structural features include:
- A 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione core, providing a planar, conjugated system for intermolecular interactions.
- A 3-(prop-2-en-1-yloxy)phenyl substituent at position 1, introducing an electron-rich aromatic system with a reactive allyl ether moiety.
This compound is part of a library of 223 derivatives synthesized for drug discovery, emphasizing its role in combinatorial chemistry .
Properties
Molecular Formula |
C25H21N3O4S |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1-(3-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H21N3O4S/c1-4-12-31-16-9-7-8-15(13-16)20-19-21(29)17-10-5-6-11-18(17)32-22(19)24(30)28(20)25-27-26-23(33-25)14(2)3/h4-11,13-14,20H,1,12H2,2-3H3 |
InChI Key |
VWZKOKGVDLBHQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)OCC=C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
-
Solvent : Dry ethanol or methanol.
-
Catalyst : Acetic acid (1 mL per 0.01 mol of 1 ).
-
Temperature : Reflux at 80°C for 20 hours.
-
Workup : Precipitation via cooling or vacuum concentration, followed by crystallization from ethanol.
Mechanistic Insight : The MCR proceeds through a tandem Knoevenagel condensation, Michael addition, and cyclization sequence. The primary amine (3 ) condenses with the aldehyde (2 ) to form an imine intermediate, which reacts with the dioxobutanoate (1 ) to yield the dihydrochromeno-pyrrole-dione core.
Synthesis of the 5-(Propan-2-yl)-1,3,4-thiadiazol-2-ylamine Derivative
The 1,3,4-thiadiazole moiety is prepared via cyclization of thiosemicarbazide precursors. A representative procedure involves:
Step 1: Thiosemicarbazide Formation
Step 2: Functionalization to 2-Amino Derivative
The thiadiazole ring is functionalized at the 2-position via nucleophilic substitution or coupling reactions. For example, treatment with ethyl chloroformate in dimethylformamide (DMF) yields the 2-ethoxycarbonyl derivative, which is hydrolyzed to the carboxylic acid and subsequently converted to the primary amine (5 ) via Curtius rearrangement or Hofmann degradation.
Coupling the Thiadiazole Amine to the Chromeno-pyrrole-dione Core
The primary amine (5 ) is coupled to the chromeno-pyrrole-dione intermediate (6 ) through a nucleophilic aromatic substitution (SNAr) or Buchwald–Hartwig amination.
SNAr Protocol
-
Substrate : 1-Chloro-3,9-dioxo-1,2-dihydrochromeno[2,3-c]pyrrole (6 ).
-
Conditions :
-
Base : Potassium carbonate (2.0 equiv).
-
Solvent : Dimethyl sulfoxide (DMSO) at 120°C for 12 hours.
-
Introduction of the 3-(Prop-2-en-1-yloxy)phenyl Group
The propenyloxy substituent is introduced via Mitsunobu reaction or Williamson ether synthesis during the aldehyde preparation stage.
Williamson Ether Synthesis
-
Substrate : 3-Hydroxybenzaldehyde.
-
Reagent : Allyl bromide (1.2 equiv).
-
Conditions :
-
Base : Potassium carbonate (2.0 equiv).
-
Solvent : Acetone, reflux for 8 hours.
-
Optimization and Characterization
Key Optimization Parameters
Analytical Data
-
1H NMR (400 MHz, DMSO-d6): δ 8.35 (d, J = 8.8 Hz, 1H), 7.67 (d, J = 7.4 Hz, 1H), 5.96–5.83 (m, 1H), 4.81–4.75 (m, 1H), 1.33 (d, J = 6.8 Hz, 6H).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Reference |
|---|---|---|---|---|
| Multicomponent MCR | 70 | 99 | One-pot, scalable | |
| Stepwise Coupling | 65 | 98 | Regioselective | |
| Thiadiazole Cyclization | 85 | 97 | High functional group tolerance |
Challenges and Mitigation Strategies
-
Low Solubility : The chromeno-pyrrole-dione core exhibits poor solubility in polar solvents. Using mixed solvents (e.g., DCM/EtOH 1:1) improves reaction homogeneity.
-
Epimerization : The propenyloxy group may undergo cis-trans isomerization. Conducting reactions under inert atmosphere (N2/Ar) minimizes this issue .
Chemical Reactions Analysis
Types of Reactions
1-[3-(prop-2-en-1-yloxy)phenyl]-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
Research indicates that compounds containing thiadiazole derivatives exhibit notable biological activities including antimicrobial, anti-inflammatory, and anticancer properties. For instance:
- Antimicrobial Activity : Studies have reported that thiadiazole derivatives can inhibit the growth of various bacterial strains. The compound's unique structure may enhance its interaction with microbial targets.
- Anti-inflammatory Potential : Molecular docking studies suggest that similar compounds can act as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which plays a role in inflammatory processes. This opens avenues for developing anti-inflammatory drugs based on this compound's structure .
Agricultural Applications
Thiadiazole derivatives have been explored as potential agrochemicals due to their ability to enhance plant growth and resist pests. The compound may function as:
- Fungicides : Its chemical structure could provide protective effects against fungal pathogens in crops.
- Growth Regulators : The compound might stimulate plant growth by influencing hormonal pathways.
Material Science
The unique properties of the compound make it suitable for applications in material science:
- Organic Electronics : The chromeno-pyrrole structure can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its electronic properties.
- Sensors : The compound's ability to interact with various analytes could be harnessed for developing chemical sensors.
Case Studies and Research Findings
A number of studies have highlighted the synthesis and application of similar compounds:
Mechanism of Action
The mechanism of action of 1-[3-(prop-2-en-1-yloxy)phenyl]-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Chromeno[2,3-c]pyrrole-3,9-dione Derivatives
Key Observations :
- The thiadiazole ring in the target compound and its fluoro analog enhances metabolic stability compared to amino-substituted derivatives .
- The allyl ether in the target compound offers a site for further functionalization (e.g., Michael addition), unlike the inert isopropyl or chlorophenyl groups in analogs .
Heterocyclic Systems with Similar Cores
Chromeno[2,3-d]pyrimidines
- Structure: Replace pyrrole with pyrimidine, creating a six-membered nitrogenous ring.
- Activity : Derivatives exhibit cytotoxicity against A-549 and HT-29 cell lines, attributed to chlorophenyl substituents .
- Divergence : Pyrimidine cores may reduce planarity compared to pyrrole, altering binding affinity .
Benzo[a]chromeno[2,3-c]phenazin-1-ones
Research Findings and Implications
Biological Activity
The compound 2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule that incorporates several pharmacologically relevant moieties. This article explores its biological activity, focusing on its potential therapeutic applications based on existing research findings.
Structural Overview
This compound features:
- A thiadiazole ring known for its diverse biological activities.
- A chromeno-pyrrole structure that enhances its pharmacological profile.
- Substituents that may influence its interaction with biological targets.
1. Antimicrobial Properties
Thiadiazole derivatives are recognized for their antimicrobial efficacy. Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant activity against various bacterial strains and fungi. For instance:
- Antibacterial Activity : Compounds with thiadiazole rings have shown promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 62.5 μg/mL to 125 μg/mL .
- Antifungal Activity : Some derivatives also demonstrate antifungal properties against pathogens like Candida albicans and Aspergillus niger.
2. Anticancer Potential
The incorporation of pyrrole and thiadiazole moieties in this compound suggests potential anticancer activity. Studies have shown that:
- Cytotoxic Effects : Thiadiazole derivatives have been evaluated for their cytotoxicity against various cancer cell lines, including human leukemia and solid tumors. For example, certain derivatives have demonstrated IC50 values as low as 0.15 μM against HL-60 leukemia cells .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the modulation of various signaling pathways, including those related to Bcl-2 family proteins .
3. Anti-inflammatory Activity
Research indicates that thiadiazole compounds can also exhibit anti-inflammatory effects. This is particularly relevant in conditions where inflammation plays a critical role in disease progression. The anti-inflammatory activity is often attributed to the ability of these compounds to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Table 1: Summary of Biological Activities
Mechanistic Insights
The biological activities of the compound can be attributed to the following mechanisms:
- Thiadiazole Ring Reactivity : The presence of nitrogen and sulfur in the thiadiazole ring enhances its reactivity with biological targets.
- Pyrrole Interactions : Pyrrole-containing compounds are known to interact with various receptors and enzymes due to their electron-rich nature, facilitating binding and activity modulation .
Q & A
Q. Basic Analysis :
Q. Advanced Contradiction Resolution :
- Molecular docking simulations : Compare binding poses in homology models of kinase active sites (e.g., using AutoDock Vina) to identify steric clashes or hydrogen-bonding discrepancies.
- Post-translational modification analysis : Phosphorylation states of kinases (e.g., Tyr in JAK2) may alter compound binding affinity .
What spectroscopic and computational techniques are critical for structural elucidation of this compound?
Q. Basic Characterization :
Q. Advanced Techniques :
- X-ray crystallography : Resolve dihedral angles between the chromeno-pyrrole and thiadiazole moieties to correlate with steric effects on bioactivity.
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity in functionalization reactions .
What strategies mitigate solubility challenges during in vitro pharmacological testing?
Q. Basic Approaches :
Q. Advanced Solutions :
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to enhance aqueous solubility while retaining activity post-metabolism .
How can researchers validate the compound’s selectivity profile across protein targets?
Q. Basic Screening :
Q. Advanced Profiling :
- CETSA (Cellular Thermal Shift Assay) : Confirm target engagement in live cells by monitoring thermal stabilization of putative targets (e.g., JAK2) .
- CRISPR/Cas9 knockouts : Validate on-target effects by comparing activity in wild-type vs. kinase-deficient cell lines .
What are best practices for scaling up synthesis while maintaining enantiomeric purity?
Q. Basic Scale-Up :
Q. Advanced Methods :
- Continuous flow chemistry : Use microreactors with immobilized catalysts (e.g., chiral oxazaborolidines) to enhance stereochemical control at multi-gram scales .
How do electronic effects of substituents influence the compound’s photophysical properties?
Q. Basic Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
